2-(but-3-yn-1-yl)pyrrolidine hydrochloride
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Overview
Description
2-(but-3-yn-1-yl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of 2-(but-3-yn-1-yl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the but-3-yn-1-yl group. One common synthetic route involves the reaction of pyrrolidine with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
2-(but-3-yn-1-yl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the but-3-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-(but-3-yn-1-yl)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of bioactive molecules and pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural features.
Mechanism of Action
The mechanism of action of 2-(but-3-yn-1-yl)pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism involves binding to the active site of the target protein, leading to inhibition or modulation of its activity .
Comparison with Similar Compounds
2-(but-3-yn-1-yl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2,5-dione: Known for its versatility in medicinal chemistry.
Prolinol: Used in the synthesis of chiral compounds.
Pyrrolizines: Noted for their biological activity.
These compounds share the pyrrolidine ring structure but differ in their substituents and specific applications, highlighting the unique properties and uses of this compound.
Properties
CAS No. |
2408966-13-0 |
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Molecular Formula |
C8H14ClN |
Molecular Weight |
159.7 |
Purity |
95 |
Origin of Product |
United States |
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